4-(Aminomethyl)-1-methylpyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Positional Isomer Differentiation

4-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS 933723-27-4) is a small-molecule heterocyclic building block belonging to the pyrrolidin-2-one class, characterized by a five-membered lactam ring bearing a methyl group at the 1-position and an aminomethyl substituent at the 4-position. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, this compound serves as a versatile intermediate in medicinal chemistry for constructing more complex pharmacologically active molecules, particularly those targeting enzyme inhibition pathways.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 933723-27-4
Cat. No. B1439465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-methylpyrrolidin-2-one
CAS933723-27-4
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN1CC(CC1=O)CN
InChIInChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3
InChIKeyRYPUQUNUTILSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS 933723-27-4): Core Building Block Profile and Procurement Considerations


4-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS 933723-27-4) is a small-molecule heterocyclic building block belonging to the pyrrolidin-2-one class, characterized by a five-membered lactam ring bearing a methyl group at the 1-position and an aminomethyl substituent at the 4-position [1]. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, this compound serves as a versatile intermediate in medicinal chemistry for constructing more complex pharmacologically active molecules, particularly those targeting enzyme inhibition pathways . It is commercially available as a racemic mixture from multiple vendors, with purity specifications typically ranging from 95% to 98%, though analytical data is often limited for early discovery research purposes .

Why In-Class 1-Methylpyrrolidin-2-one Analogs Cannot Be Casually Substituted for CAS 933723-27-4


Within the 1-methylpyrrolidin-2-one scaffold, even minor positional isomerism or the absence of the N-methyl group profoundly alters both physicochemical properties and biological target engagement. The specific 4-aminomethyl substitution pattern of CAS 933723-27-4 dictates its spatial orientation, which is critical for molecular recognition at enzyme active sites, as demonstrated by structure-activity relationship (SAR) studies on related pyrrolidinone-based inhibitors where different positional isomers exhibit divergent inhibitory profiles [1]. Furthermore, the presence of the N-methyl group on the lactam nitrogen distinguishes this compound from its non-methylated analog, 4-(aminomethyl)pyrrolidin-2-one (CAS 676627-00-2), influencing logP, hydrogen bonding capability, and steric bulk—all factors that directly impact binding affinity and pharmacokinetic behavior in downstream applications . Therefore, generic substitution without rigorous comparative data risks introducing uncontrolled variability in synthetic routes or biological assay outcomes.

Quantitative Differentiation of 4-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS 933723-27-4) from Key Comparators


Positional Isomerism: 4-Aminomethyl vs. 3-Aminomethyl and 5-Aminomethyl Analogs

The 4-aminomethyl substitution pattern of the target compound is structurally distinct from its positional isomers, 3-(aminomethyl)-1-methylpyrrolidin-2-one (CAS 1534482-03-5) and 5-(aminomethyl)-1-methylpyrrolidin-2-one (CAS 67433-53-8). This difference is non-trivial: the position of the aminomethyl group on the pyrrolidinone ring dictates the three-dimensional vector of the primary amine, a key pharmacophore for hydrogen bonding and electrostatic interactions with biological targets . While direct, head-to-head activity data for these three isomers are not currently available in the primary literature for identical assays, SAR studies on related pyrrolidinone-based enzyme inhibitors consistently demonstrate that altering the substitution position can shift potency from active to inactive [1]. Therefore, for applications requiring a specific 4-substituted orientation—such as in the design of MAO-B inactivators, where the 4-position is critical for mechanism-based inhibition—the 4-aminomethyl isomer is the required and non-interchangeable building block [2].

Medicinal Chemistry Structure-Activity Relationship Positional Isomer Differentiation

N-Methylation: Differentiation from 4-(Aminomethyl)pyrrolidin-2-one (CAS 676627-00-2)

The target compound (MW 128.17) contains an N-methyl group on the lactam nitrogen, whereas its close analog 4-(aminomethyl)pyrrolidin-2-one (CAS 676627-00-2, MW 114.15) lacks this methyl substituent . This structural difference results in quantifiable changes in physicochemical properties: the target compound has a measured LogP of -1.10 , while the non-methylated analog is expected to be more hydrophilic (estimated LogP ~ -1.8 to -2.0 based on the removal of the methyl group's hydrophobic contribution). The N-methyl group also eliminates a hydrogen bond donor site (the lactam N-H), altering the compound's hydrogen bonding capacity and potentially its membrane permeability [1]. In the context of enzyme inhibitor design, such N-alkylation is a common strategy to modulate metabolic stability, plasma protein binding, and blood-brain barrier penetration—parameters that are critical for in vivo efficacy but are not directly comparable between the two analogs [2].

Medicinal Chemistry LogP Modulation Physicochemical Properties

Stereochemical Consideration: Racemate vs. Single Enantiomers

The target compound (CAS 933723-27-4) is supplied as a racemic mixture, whereas its individual enantiomers—(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (CAS 2165833-85-0) and (4S)-4-(aminomethyl)-1-methylpyrrolidin-2-one (CAS 2165968-43-2)—are also commercially available . The choice between racemate and enantiopure forms has profound implications for downstream applications: in medicinal chemistry, different enantiomers of chiral pyrrolidinone derivatives can exhibit dramatically different biological profiles due to enantioselective binding to protein targets [1]. While no direct comparative data between the enantiomers of this specific compound have been reported in primary literature, studies on related chiral pyrrolidin-2-one building blocks demonstrate that stereochemistry can influence the outcome of asymmetric syntheses and the enantioselectivity of enzyme inhibition . For example, glycosidase inhibitory activities of 2-(aminomethyl)pyrrolidine derivatives are highly dependent on stereochemical configuration [2].

Chiral Building Blocks Asymmetric Synthesis Stereochemical Purity

Optimal Research and Procurement Scenarios for 4-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS 933723-27-4)


Medicinal Chemistry: Scaffold for MAO-B Inactivator Development

This compound serves as a key intermediate for the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones, a validated class of mechanism-based monoamine oxidase B (MAO-B) inactivators [1]. The 4-aminomethyl substitution pattern is essential for the mechanism of inactivation; therefore, procurement of CAS 933723-27-4 specifically is necessary for SAR studies in this therapeutic area. Attempting to substitute with the 3- or 5-positional isomers would result in compounds that are not members of this inactivator class.

Organic Synthesis: Chiral Building Block for Asymmetric Transformations

As a racemic mixture, CAS 933723-27-4 provides a versatile, cost-effective starting material for exploratory synthetic chemistry where chiral resolution or asymmetric induction can be evaluated at a later stage. The primary amine handle enables facile derivatization through amide bond formation, reductive amination, or sulfonamide synthesis, while the lactam carbonyl offers an additional site for functionalization .

Early-Stage Drug Discovery: Pharmacophore Elaboration via the Aminomethyl Handle

The aminomethyl group at the 4-position acts as a modifiable vector for introducing diverse chemical space. Researchers can leverage this compound to explore the impact of N-substitution on target engagement in enzyme inhibition assays, including but not limited to DPP-4 and NAAA, where related pyrrolidin-2-one scaffolds have demonstrated activity . The N-methylated lactam core provides a defined lipophilicity baseline (LogP -1.10) for tuning compound properties.

Chemical Biology: Probe Synthesis for Target Identification

The compound's bifunctional nature (lactam plus primary amine) makes it suitable for constructing affinity probes or fluorescent conjugates. The lactam ring imparts metabolic stability, while the primary amine can be linked to biotin, fluorophores, or photoaffinity labels without disrupting the core scaffold's recognition elements. This application leverages the compound's structural uniqueness relative to its non-methylated analog [2].

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